molecular formula C8H6ClN3S B2549699 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine CAS No. 1152562-33-8

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine

Cat. No.: B2549699
CAS No.: 1152562-33-8
M. Wt: 211.67
InChI Key: GOGHYMATGSGROR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine is a heterocyclic compound with the molecular formula C8H6ClN3S and a molecular weight of 211.67 g/mol This compound features a pyrimidine ring substituted with a 5-chlorothiophen-2-yl group at the 2-position and an amine group at the 5-position

Mechanism of Action

Mode of Action

The mode of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

The biochemical pathways affected by This compound More detailed studies are needed to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to determine these properties .

Result of Action

The molecular and cellular effects of the action of This compound Additional research is required to describe these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 5-chlorothiophen-2-yl group and the amine group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHYMATGSGROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152562-33-8
Record name 2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
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